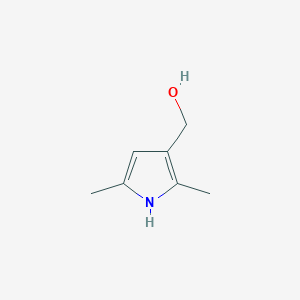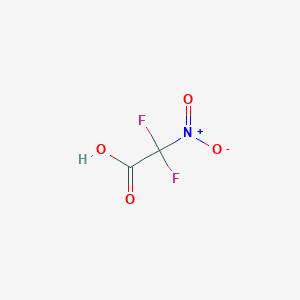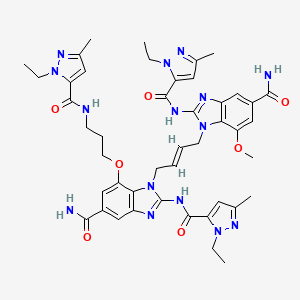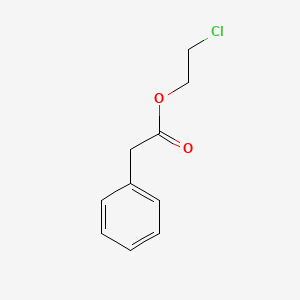
(2,5-dimethyl-1H-pyrrol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethyl-1H-pyrrol-3-yl)methanol is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of two methyl groups at the 2 and 5 positions and a hydroxymethyl group at the 3 position of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethyl-1H-pyrrol-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylpyrrole with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 3 position. The reaction typically proceeds as follows:
Starting Materials: 2,5-dimethylpyrrole and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at room temperature.
Procedure: The mixture is stirred for several hours until the reaction is complete. The product is then isolated by extraction and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethyl-1H-pyrrol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The compound can be reduced to (2,5-dimethyl-1H-pyrrol-3-yl)methane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various nucleophiles such as amines or halides in the presence of a base.
Major Products
Oxidation: (2,5-Dimethyl-1H-pyrrol-3-yl)formaldehyde.
Reduction: (2,5-Dimethyl-1H-pyrrol-3-yl)methane.
Substitution: Products depend on the nucleophile used, such as (2,5-dimethyl-1H-pyrrol-3-yl)amine or (2,5-dimethyl-1H-pyrrol-3-yl)halide.
Applications De Recherche Scientifique
(2,5-Dimethyl-1H-pyrrol-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrrole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the development of new materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of (2,5-dimethyl-1H-pyrrol-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol: Similar structure but with a phenyl group at the 1 position.
(2,5-Dimethyl-1H-pyrrol-3-yl)formaldehyde: Oxidized form of the compound.
(2,5-Dimethyl-1H-pyrrol-3-yl)methane: Reduced form of the compound.
Uniqueness
(2,5-Dimethyl-1H-pyrrol-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and modification, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
(2,5-dimethyl-1H-pyrrol-3-yl)methanol |
InChI |
InChI=1S/C7H11NO/c1-5-3-7(4-9)6(2)8-5/h3,8-9H,4H2,1-2H3 |
Clé InChI |
YRCARLAETRDZOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride](/img/structure/B14751700.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14751717.png)
![(1S,5S,6R,7R)-3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14751723.png)
![tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B14751724.png)
![1-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14751731.png)



![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)
![1,4,6-Trioxaspiro[4.4]nonane](/img/structure/B14751765.png)

![Benzo[h][1,6]naphthyridine](/img/structure/B14751772.png)
